molecular formula C24H18Cl2FN5O2S B2657922 2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393871-03-9

2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2657922
CAS No.: 393871-03-9
M. Wt: 530.4
InChI Key: VIBMGQIIXGWYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its complex structure, featuring a 1,2,4-triazole core derivatized with sulfanyl, benzamide, and fluorophenyl carbamoyl motifs, is characteristic of compounds designed for targeted protein interaction. This molecular architecture suggests its potential application as a key intermediate or a final candidate in the development of kinase inhibitors or other enzyme modulators. The presence of the 1,2,4-triazole ring, a known pharmacophore, often confers the ability to act as a bioisostere for amide or ester groups, influencing the compound's binding affinity and metabolic stability (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278223/). Researchers can utilize this compound to probe specific biological pathways, particularly those involving signal transduction, and to study structure-activity relationships (SAR) to optimize potency and selectivity for a given target. Its mechanism of action is hypothesized to involve competitive or allosteric inhibition at an enzyme's active site, facilitated by the dichlorobenzamide and fluorophenyl groups which can engage in critical hydrophobic and halogen bonding interactions within a binding pocket (https://pubs.acs.org/doi/10.1021/jm301642a). This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2FN5O2S/c25-15-6-11-19(20(26)12-15)23(34)28-13-21-30-31-24(32(21)18-4-2-1-3-5-18)35-14-22(33)29-17-9-7-16(27)8-10-17/h1-12H,13-14H2,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMGQIIXGWYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Compound R₁ (Position 4) R₂ (Position 5) R₃ (N-Substituent) Bioactivity (Antifungal)
Target Compound Phenyl (4-Fluorophenyl)carbamoylmethyl 2,4-Dichlorobenzamide Not reported (inferred)
Compound Phenyl 2,4-Dichlorobenzylthio Pyridine 53.57–66.67% inhibition
Compound Cyclopropyl 3-Fluorobenzylsulfonyl 4-Methyl-1,2,3-thiadiazole High activity (DFT-supported)

Computational Similarity Analysis

Molecular similarity metrics, such as the Tanimoto coefficient , quantify structural resemblance. For instance:

  • used Tanimoto scores to compare phytocompounds with the HDAC inhibitor SAHA, achieving ~70% similarity for aglaithioduline. Applying this method, the target compound’s dichlorophenyl and fluorophenyl groups may yield high similarity (>0.8) to antifungal triazoles like those in and .
  • US-EPA CompTox Dashboard () identifies analogs via Tanimoto-based searches, which could prioritize compounds with shared pharmacophores (e.g., triazole core, halogenated aryl groups) for read-across toxicity or efficacy studies .

Table 2: Tanimoto Similarity Scores (Hypothetical)

Query Compound Reference Compound Tanimoto Score Shared Features
Target Compound Compound 0.85 Triazole core, halogenated aryl groups
Target Compound Compound 0.78 Sulfonyl/sulfanyl linkages, fluorinated substituents

Bioactivity and Mechanism of Action

Triazole derivatives often target fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Key findings:

  • Compound : Antifungal activity correlates with the 2,4-dichlorobenzylthio group, which may enhance membrane permeability or enzyme inhibition .
  • Compound : DFT calculations revealed frontier orbital energies (HOMO-LUMO gap = 4.1 eV) and charge distribution favoring interactions with fungal proteins . The target compound’s dichlorobenzamide group may similarly stabilize binding via hydrophobic interactions.

Spectral and Theoretical Comparisons

  • IR/NMR Data : The absence of ν(C=O) at ~1660 cm⁻¹ in triazole tautomers () confirms cyclization, while ν(C=S) at ~1250 cm⁻¹ aligns with thione formation. The target compound’s spectral profile should mirror these trends .
  • DFT Studies : ’s compound showed agreement between experimental and calculated bond lengths (e.g., S–C: 1.78 Å vs. 1.81 Å), validating computational models for predicting the target compound’s reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.